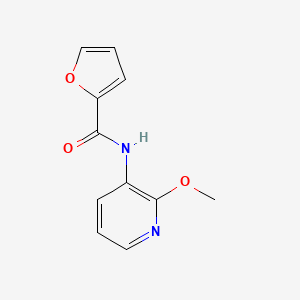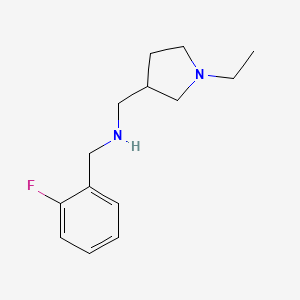
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethyl group, and a fluorobenzyl moiety
準備方法
The synthesis of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Attachment of the Fluorobenzyl Moiety: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(1-Ethylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine can be compared with other similar compounds, such as:
1-(1-Methylpyrrolidin-3-yl)-N-(2-fluorobenzyl)methanamine: This compound has a methyl group instead of an ethyl group, which may result in different chemical properties and biological activities.
1-(1-Ethylpyrrolidin-3-yl)-N-(2-chlorobenzyl)methanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H21FN2 |
|---|---|
分子量 |
236.33 g/mol |
IUPAC名 |
1-(1-ethylpyrrolidin-3-yl)-N-[(2-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H21FN2/c1-2-17-8-7-12(11-17)9-16-10-13-5-3-4-6-14(13)15/h3-6,12,16H,2,7-11H2,1H3 |
InChIキー |
VJTLIVYGFLVWLF-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1)CNCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


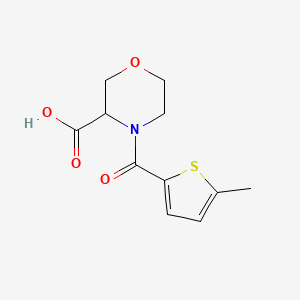
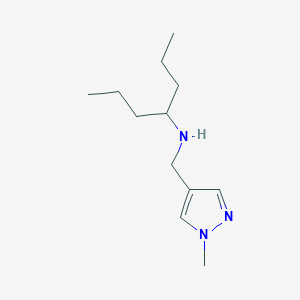
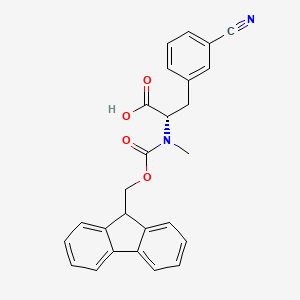


![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
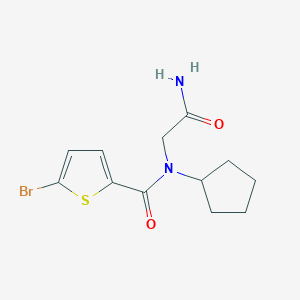
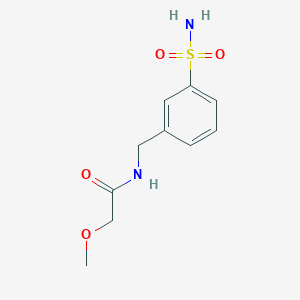
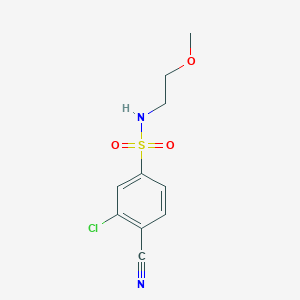
![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
![9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)
